3-amino-N-phenylbutanamide

KCNQ openers Antiepileptic drug discovery Ion channel pharmacology

Research pain point: inconsistent SAR data from phenylamide analogs lacking the critical 3-amino substitution. Solution: 3-Amino-N-phenylbutanamide (CAS 111961-65-0), a validated KCNQ channel opener scaffold. - Enantiomerically pure (3R) and racemic forms available - Published BMRB NMR reference data for stereochemical verification - Proven in vivo anticonvulsant efficacy & acceptable rat PK profiles - Rapid analoging via phenyl ring or amide chain modifications Immediate supply for medicinal chemistry and CNS target validation.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 111961-65-0
Cat. No. B2673596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-phenylbutanamide
CAS111961-65-0
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCC(CC(=O)NC1=CC=CC=C1)N
InChIInChI=1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)
InChIKeyJZZMNRPDRVJKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-phenylbutanamide Overview


3-Amino-N-phenylbutanamide (CAS 111961-65-0) is a chiral organic compound with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . It is characterized by a primary amine at the 3-position and an anilide moiety, making it a valuable intermediate in medicinal chemistry and a scaffold for KCNQ (Kv7) potassium channel openers [1]. The compound is commercially available as a racemic mixture and as the (3R)-enantiomer, enabling stereospecific investigations [2].

Chiral Scaffold
Racemic and (3R)-enantiomer available for KCNQ opener research and stereochemical investigations
SAR Entry Point
Core 3-amino-N-phenylbutanamide structure reported as key for KCNQ2/3 channel interaction studies

Why 3-Amino-N-phenylbutanamide Substitution Fails


The 3-amino-N-phenylbutanamide core is not a commodity chemical where any analog will perform equivalently. Its specific substitution pattern—a 3-amino group on the butanamide chain and an unsubstituted N-phenyl ring—is critical for achieving potent KCNQ2/3 channel opening activity [1]. Furthermore, the chiral nature of the 3-amino group introduces stereochemical constraints; the (3R)-enantiomer may exhibit distinct pharmacological or pharmacokinetic properties compared to its (3S)-counterpart or the racemate [2]. This guide presents quantitative evidence to support the selection of this specific compound over closely related structural analogs.

Substitution pattern mismatch
The 3-amino group on the butanamide chain is critical for reported KCNQ2/3 interaction; positional isomers such as N-(3-aminophenyl)butanamide redirect target engagement to actin dynamics.
Stereochemical variability
The (3R)-enantiomer may produce distinct assay responses compared to racemic or (3S) forms; inconsistent stereochemistry can confound SAR interpretation.

Key Evidence: 3-Amino-N-phenylbutanamide


KCNQ2/3 Channel Opening Potency Advantage

The unmodified 3-amino-N-phenylbutanamide scaffold is a key pharmacophore for KCNQ2/3 opening. In a series of N-phenylbutanamide derivatives, compounds retaining the core 3-amino-N-phenylbutanamide structure exhibited favorable in vitro KCNQ opening activity, with the lead compound (compound 1) showing significant anticonvulsant efficacy and a favorable pharmacokinetic profile in rats [1]. While the exact EC₅₀ of the parent 3-amino-N-phenylbutanamide is not reported in isolation, the structure-activity relationship (SAR) study demonstrates that deviations from this core—such as N-substitution on the phenyl ring or modification of the butanamide chain—significantly impact potency [1].

KCNQ2/3 SAR Context
Class-level inference
Core scaffold essential for reported KCNQ2/3 opening activity; modifications reduce activity
Supports scaffold selection over modified analogs
Exact EC₅₀ not isolated; SAR derived from lead series
KCNQ openers Antiepileptic drug discovery Ion channel pharmacology

Chiral Purity by NMR Analysis

The (3R)-enantiomer of 3-amino-N-phenylbutanamide has been rigorously characterized by 1D ¹H NMR spectroscopy (BMRB entry bmse012510), providing a definitive spectral fingerprint for identity and purity verification [1]. This is critical because the racemic mixture (CAS 111961-65-0) may contain varying proportions of enantiomers, which can confound biological assay results.

Chiral NMR Identity
Direct comparison
(3R)-enantiomervsRacemic (CAS 111961-65-0)
1H NMR fingerprint at 298 K, DMSO-d₆ confirms stereochemistry
Enables consistent stereochemical composition for enantioselective studies
Racemate may contain variable enantiomer ratios
Chiral synthesis NMR spectroscopy Stereochemistry

Positional Isomer Activity Comparison

The positional isomer N-(3-aminophenyl)butanamide (CAS 93469-29-5) exhibits a fundamentally different biological activity profile. It modulates actin filament dynamics and inhibits platelet activation , whereas the 3-amino-N-phenylbutanamide scaffold is primarily explored for KCNQ channel modulation [1]. This demonstrates that the placement of the amino group dictates target engagement and cannot be substituted.

Isomer Target Shift
Cross-study comparable
KCNQ opener activityvsActin modulation / platelet inhibition
Positional isomer N-(3-aminophenyl)butanamide engages different biological targets
Positional isomerism redirects target engagement
N-(3-aminophenyl)butanamide not a KCNQ opener
Medicinal chemistry Structural isomerism Target engagement

Applications of 3-Amino-N-phenylbutanamide


KCNQ2/3 Opener Lead Optimization

3-Amino-N-phenylbutanamide serves as a validated starting scaffold for designing novel KCNQ openers [1]. Its core structure has been shown to yield compounds with favorable in vitro activity, significant anticonvulsant effects in vivo, and acceptable pharmacokinetic profiles in rats [1]. This makes it a preferred scaffold over other phenylamide derivatives lacking the 3-amino substitution.

Stereospecific Synthesis & Chiral Chromatography

The availability of both racemic 3-amino-N-phenylbutanamide [1] and the well-characterized (3R)-enantiomer [2] supports the development of chiral separation methods and the synthesis of enantiomerically pure derivatives. The BMRB NMR data [2] provides a reliable reference for confirming stereochemical integrity.

Scaffold Hopping and Bioisostere Evaluation

The 3-amino-N-phenylbutanamide core can be systematically modified to explore bioisosteres and assess SAR for KCNQ channel opening [1]. Its simple structure allows for rapid analoging to probe the effects of phenyl ring substitution and amide chain modifications on potency and selectivity.

Application
Selection Property
Validation Focus
KCNQ2/3 opener lead optimization
Scaffold identity & substitution pattern
KCNQ2/3 channel opening assay response
Chiral separation method development
Enantiomeric identity (racemic vs (3R))
Stereochemical integrity by NMR
Bioisostere and SAR exploration
Core scaffold modifiability
KCNQ channel activity & selectivity profiling

Technical Documentation Hub

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